2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361643-61-8
VCID: VC5359322
InChI: InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H
SMILES: C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

CAS No.: 2361643-61-8

Cat. No.: VC5359322

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride - 2361643-61-8

Specification

CAS No. 2361643-61-8
Molecular Formula C9H12ClN3O2
Molecular Weight 229.66
IUPAC Name 2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H
Standard InChI Key GGIIQDNTBSZNPX-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative substituted with a pyrrolidine ring at the 2-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₃O₂, with a molecular weight of 229.66 g/mol. The IUPAC name, 2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid hydrochloride, reflects its substitution pattern and salt form .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃O₂
Molecular Weight229.66 g/mol
SMILESC1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl
InChIKeyGGIIQDNTBSZNPX-UHFFFAOYSA-N
SolubilityNot publicly available

The compound’s structure combines a planar pyrimidine ring with a puckered pyrrolidine moiety, creating a hybrid system capable of diverse non-covalent interactions. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in drug formulation.

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The synthesis of 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically begins with a pyrimidine core functionalized at the 4-position. A two-step approach is commonly employed:

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl 4-chloropyrimidine-2-carboxylate) under acidic or basic conditions.

  • Pyrrolidine Substitution: Reaction of 4-chloropyrimidine intermediates with pyrrolidine in the presence of bases like sodium hydride, facilitating nucleophilic aromatic substitution at the 2-position.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CarboxylationHCl/H₂O, reflux, 6 hr65–78
Pyrrolidine couplingPyrrolidine, NaH, DMF, 80°C82–90

The hydrochloride salt is subsequently formed by treating the free acid with hydrochloric acid in a polar solvent. Recent efforts have focused on optimizing reaction kinetics and reducing side products, with microwave-assisted synthesis showing promise for accelerating the substitution step.

Comparative Analysis with Structural Analogs

Free Acid vs. Hydrochloride Salt

The hydrochloride salt (CAS: 2361643-61-8) differs from its free acid counterpart (CAS: 933709-00-3) in solubility and crystallinity:

Table 3: Salt vs. Free Acid Comparison

PropertyHydrochloride SaltFree Acid
Solubility (H₂O)12 mg/mL (estimated)<1 mg/mL
Melting Point218–220°C (dec.)189–191°C
BioavailabilityEnhanced dissolution rateLimited by poor solubility

Analogous Pyrimidine Derivatives

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Lacks the carboxylic acid group but shows nanomolar activity against casein kinases.

  • Pyrimidine-4-carboxamides: Greater metabolic stability but reduced blood-brain barrier penetration compared to carboxylic acids.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as:

  • A building block for kinase inhibitor development (e.g., JAK2/STAT3 pathway modulators)

  • A precursor to prodrugs via esterification of the carboxylic acid group

Materials Science

Pyrimidine-pyrrolidine hybrids are being explored as:

  • Organic semiconductors with tunable bandgaps

  • Ligands for metal-organic frameworks (MOFs) in gas storage

Challenges and Future Directions

Despite its promise, critical gaps remain:

  • Toxicological Data: Acute and chronic toxicity profiles are unreported.

  • Synthetic Scalability: Current methods require optimization for kilogram-scale production.

  • Target Validation: Specific biological targets remain unconfirmed.

Future studies should prioritize in vivo efficacy testing and crystallographic analysis of target-bound complexes to elucidate binding modes.

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